molecular formula O4SmV-5 B576752 Samarium vanadium tetraoxide CAS No. 13566-08-0

Samarium vanadium tetraoxide

Cat. No.: B576752
CAS No.: 13566-08-0
M. Wt: 265.298
InChI Key: UNZMRJQLCPZUKT-UHFFFAOYSA-N
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Description

Samarium Vanadium Tetraoxide (O4SmV, CAS 13566-08-0) is an inorganic compound of significant interest in advanced materials research. This material is recognized for its potential in electrocatalysis and sensor development , where its composite forms can exhibit excellent electron transfer capabilities and high sensitivity for detecting specific analytes . The integration of samarium, a lanthanide with a relatively unstable bivalent state, magnetism, and high thermal stability, with vanadium can create a synergistic effect that enhances electrocatalytic performance . Researchers are exploring its application in constructing efficient electrochemical sensors, such as for the detection of pharmaceuticals, leveraging its high chemical and thermal stability . Additionally, related samarium vanadate nanocrystals are investigated for use in catalysis, gas sensing, and as laser host materials , often synthesized through methods like hydrothermal synthesis which allows for morphology control . With a molecular weight of 265.2991, this compound is a valuable precursor and functional material in exploratory solid-state chemistry and nanotechnology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13566-08-0

Molecular Formula

O4SmV-5

Molecular Weight

265.298

IUPAC Name

oxygen(2-);samarium(3+);vanadium

InChI

InChI=1S/4O.Sm.V/q4*-2;+3;

InChI Key

UNZMRJQLCPZUKT-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[V].[Sm+3]

Synonyms

samarium vanadium tetraoxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Vanadium Pentoxide (V₂O₅): Widely used in industrial catalysts and battery cathodes. V₂O₅ exhibits a layered orthorhombic structure, whereas SmVO₄ likely adopts a monoclinic or tetragonal phase akin to BiVO₄ .
  • Vanadium Trioxide (V₂O₃) : A metallic conductor at high temperatures, contrasting with the semiconducting behavior of SmVO₄. V₂O₃ is utilized in thermochromic coatings, while SmVO₄’s applications remain niche, such as in reduction-resistant electrolytes .
  • Vanadium Tetraoxide (V₂O₄) : Intermediate oxidation state (V⁴⁺) with mixed conductivity. SmVO₄ may offer superior thermal stability (>1000°C) compared to V₂O₄, which decomposes at lower temperatures .

Comparison with Bismuth Vanadium Tetraoxide (BiVO₄)

Photocatalytic Performance

  • BiVO₄ : A leading photocatalyst for water splitting and pollutant degradation (e.g., dyes, antibiotics) due to its visible-light absorption (bandgap ~2.4 eV) .

Physical and Chemical Properties

Property SmVO₄ (Inferred) V₂O₅ BiVO₄
CAS Number 10465-27-7 1314-62-1 14059-33-7
Density (g/cm³) ~5.2 (est.) 3.35 6.08
Bandgap (eV) ~2.7 (est.) 2.3 2.4
Thermal Stability >1200°C Decomposes ~700°C Stable up to 800°C
Solubility in Water Insoluble Slightly soluble Insoluble

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed to prepare phase-pure SmVO₄, and what analytical techniques validate its structural integrity?

  • Methodological Answer : SmVO₄ is typically synthesized via solid-state reactions using stoichiometric ratios of samarium(III) oxide (Sm₂O₃) and vanadium(V) oxide (V₂O₅) at high temperatures (e.g., 900–1000°C) in air or controlled atmospheres. For example, Sm₅VO₁₀ was synthesized by mixing Sm₂O₃ and V₂O₅ in a 5:1 molar ratio and calcining at 950°C for 24 hours . Characterization involves X-ray diffraction (XRD) for phase identification, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for elemental mapping, and Fourier-transform infrared spectroscopy (FTIR) to confirm vanadate bonding .

Q. What are the oxidation states of vanadium and samarium in SmVO₄, and how do synthesis conditions influence these states?

  • Methodological Answer : In SmVO₄, samarium adopts a +3 oxidation state, while vanadium exists as V⁵⁺. Achieving the correct oxidation state requires controlled calcination in oxidizing atmospheres to prevent reduction of V⁵⁺ to lower states (e.g., V⁴⁺). Thermogravimetric analysis (TGA) under varying oxygen partial pressures can monitor phase stability, and X-ray photoelectron spectroscopy (XPS) validates oxidation states .

Q. What safety protocols are critical when handling SmVO₄ precursors like Sm₂O₃ and V₂O₅?

  • Methodological Answer : Sm₂O₃ and V₂O₅ are irritants and require PPE (gloves, lab coats, goggles). For inhalation risks, work in fume hoods and use HEPA filters. In case of skin contact, wash immediately with soap and water. Store precursors in airtight containers away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported lattice parameters of SmVO₄ across studies?

  • Methodological Answer : Discrepancies often arise from impurities, non-stoichiometry, or instrument calibration errors. Use Rietveld refinement of high-resolution synchrotron XRD data to refine lattice parameters. Cross-validate with neutron diffraction to resolve oxygen positions and density functional theory (DFT) calculations to predict ideal structures .

Q. What strategies optimize the photocatalytic efficiency of SmVO₄, and how are charge-transfer mechanisms analyzed?

  • Methodological Answer : Doping with transition metals (e.g., Fe³⁺) or creating oxygen vacancies enhances visible-light absorption. Electrochemical impedance spectroscopy (EIS) and ultraviolet-visible diffuse reflectance spectroscopy (UV-Vis DRS) quantify bandgap modifications. Transient absorption spectroscopy tracks electron-hole recombination rates to correlate structural defects with activity .

Q. How do synthesis parameters (e.g., heating rate, precursor morphology) influence SmVO₄’s crystallite size and surface area?

  • Methodological Answer : Slower heating rates (2–5°C/min) reduce thermal stress, yielding larger crystallites. Ball-milling precursors to nanoscale sizes before calcination increases surface area. BET surface area analysis and transmission electron microscopy (TEM) quantify these effects. Compare hydrothermal vs. solid-state synthesis for morphology control .

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